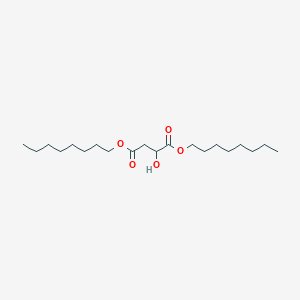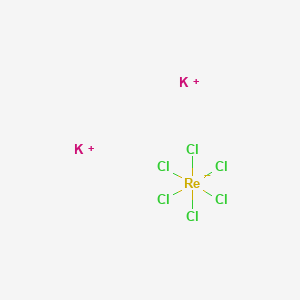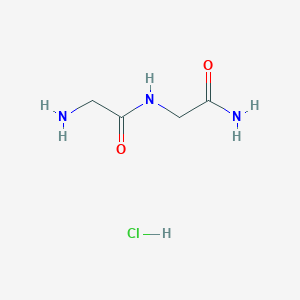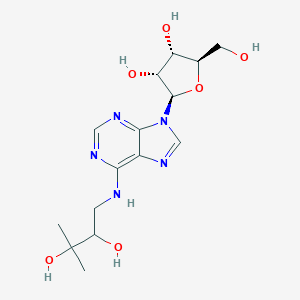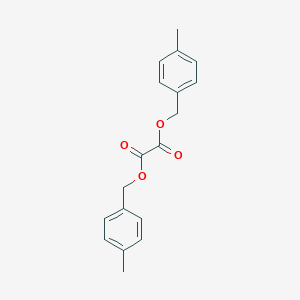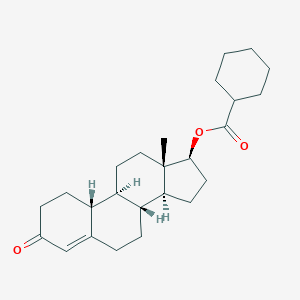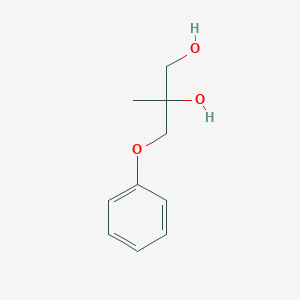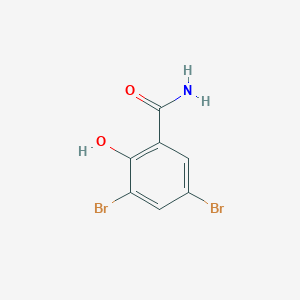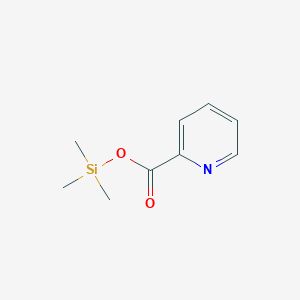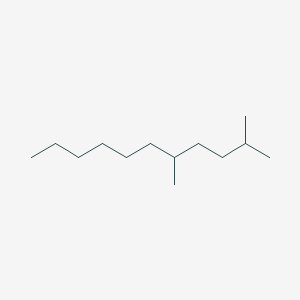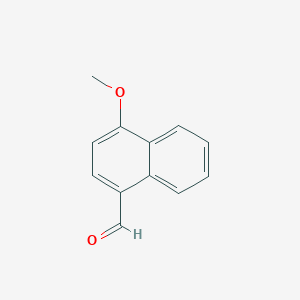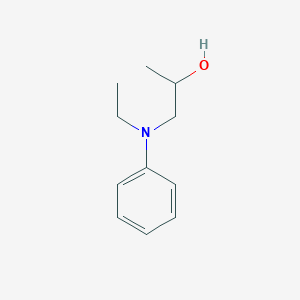
1-(N-Ethylanilino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(N-Ethylanilino)propan-2-ol, also known as EAP or N-Ethyl-1-amino-2-propanol, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a chiral molecule, which means that it has two enantiomers that have different biological activities. EAP has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-(N-Ethylanilino)propan-2-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(N-Ethylanilino)propan-2-ol has been found to interact with several receptors, including the mu-opioid receptor and the alpha-adrenergic receptor. 1-(N-Ethylanilino)propan-2-ol has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
1-(N-Ethylanilino)propan-2-ol has been found to have various biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation, lower body temperature, and inhibit the growth of cancer cells. 1-(N-Ethylanilino)propan-2-ol has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(N-Ethylanilino)propan-2-ol in lab experiments is its relatively low toxicity and good solubility in water. 1-(N-Ethylanilino)propan-2-ol has also been found to be stable under a wide range of pH and temperature conditions. However, one limitation of using 1-(N-Ethylanilino)propan-2-ol is that it has a short half-life in the body, which may limit its effectiveness in some applications.
Direcciones Futuras
There are several potential future directions for research on 1-(N-Ethylanilino)propan-2-ol. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 1-(N-Ethylanilino)propan-2-ol. Another area of research is the identification of the specific receptors and signaling pathways that are modulated by 1-(N-Ethylanilino)propan-2-ol. This could lead to the development of more targeted therapies for pain, inflammation, and cancer. Additionally, further studies on the neuroprotective effects of 1-(N-Ethylanilino)propan-2-ol may lead to its use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 1-(N-Ethylanilino)propan-2-ol can be achieved through several methods, including the reaction of N-ethylaniline with glycidol or the reduction of 1-(N-Ethylanilino)propan-2-one with sodium borohydride. The yield and purity of 1-(N-Ethylanilino)propan-2-ol can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
1-(N-Ethylanilino)propan-2-ol has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been found to have various pharmacological activities, including analgesic, anti-inflammatory, and antipyretic effects. 1-(N-Ethylanilino)propan-2-ol has also been shown to have potential applications in the treatment of cancer and neurodegenerative diseases.
Propiedades
Número CAS |
16078-88-9 |
|---|---|
Nombre del producto |
1-(N-Ethylanilino)propan-2-ol |
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
1-(N-ethylanilino)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-3-12(9-10(2)13)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3 |
Clave InChI |
FLSMFIOMSYLMGZ-UHFFFAOYSA-N |
SMILES |
CCN(CC(C)O)C1=CC=CC=C1 |
SMILES canónico |
CCN(CC(C)O)C1=CC=CC=C1 |
Otros números CAS |
16078-88-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



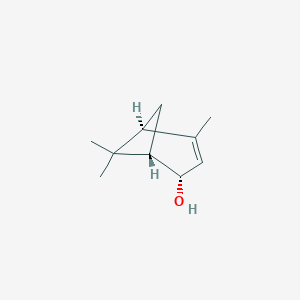
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)
